3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one is a heterocyclic compound that combines a pyrrolidinone ring with an amino group and a chloro-fluorobenzyl substituent. This compound is of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of pharmaceuticals and agrochemicals. The presence of halogen atoms, such as chlorine and fluorine, enhances lipophilicity, which can improve the compound's ability to interact with biological targets, potentially leading to increased efficacy in therapeutic applications .
The compound can be classified as an amino pyrrolidinone derivative. It is synthesized from various starting materials through multiple synthetic routes, often involving halogenated aromatic compounds. Its classification falls under the category of heterocyclic organic compounds, specifically those containing nitrogen in a cyclic structure, which are known for their diverse biological activities.
The synthesis of 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one can be achieved through several methods. A common approach includes:
Specific reaction conditions, such as temperature and solvent choice, can significantly affect yield and purity .
The molecular formula for 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one is . The structure features:
The compound's molecular weight is approximately 252.68 g/mol. Structural analysis can be performed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography to confirm its configuration and conformation .
3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one participates in various chemical reactions:
These reactions are crucial for modifying the compound to enhance its biological activity or alter its pharmacokinetic properties .
The mechanism of action for 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one involves its interaction with specific biological targets, such as enzymes or receptors. The presence of halogen substituents can influence binding affinity due to steric and electronic effects, potentially enhancing the compound's therapeutic efficacy. For example, chlorine can increase lipophilicity, allowing better membrane penetration and interaction with lipid-rich biological environments .
The physical properties include:
Chemical properties include:
These properties are essential for understanding how the compound behaves in various environments and its potential applications .
3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one has several applications in scientific research:
Research continues into optimizing its synthesis and exploring its full range of biological activities, which may lead to new therapeutic agents .
3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one is a synthetically derived heterocyclic compound belonging to the N-substituted 3-aminopyrrolidinone class. Its molecular framework integrates a pyrrolidin-2-one (γ-lactam) core substituted at the N1 position with a 3-chloro-4-fluorobenzyl group and at the C3 position with an amino group. The systematic IUPAC name, 3-amino-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one, precisely defines its atomic connectivity [2] [7].
The compound’s structural identity is further captured by standardized chemical descriptors:
Table 1: Key Structural Descriptors of 3-Amino-1-(3-chloro-4-fluorobenzyl)pyrrolidin-2-one
Descriptor | Value |
---|---|
IUPAC Name | 3-amino-1-[(3-chloro-4-fluorophenyl)methyl]pyrrolidin-2-one |
Molecular Formula | C₁₁H₁₂ClFN₂O |
Molecular Weight | 242.68 g/mol |
CAS No. | 1249608-09-0 |
Canonical SMILES | O=C1N(CC2=CC=C(F)C(Cl)=C2)CCC1N |
The 3-aminopyrrolidinone core provides a semi-rigid scaffold with hydrogen-bonding capability (via the lactam carbonyl and primary amine), while the halogenated benzyl group enhances lipophilicity and modulates target binding interactions. The chiral center at C3 allows for enantiomeric forms, though most sources describe the racemate [7].
The compound emerged in the late 2000s–early 2010s alongside targeted investigations into halogenated benzyl-substituted lactams for therapeutic applications. Its first reported synthesis and characterization coincided with the growing interest in pyrrolidinone derivatives as privileged scaffolds in medicinal chemistry, particularly for central nervous system (CNS) and metabolic disorders [5].
A significant milestone was its assignment of the CAS Registry Number (1249608-09-0) in 2008–2009, formalizing its identity for research and commerce. Patent analyses indicate its inclusion in novel compound libraries for high-throughput screening, particularly targeting G-protein-coupled receptors (GPCRs) and enzymes relevant to diabetes and neurological conditions [7]. Commercial availability from suppliers like EOS Med Chem, AiFChem, and BLD Pharm became established by the mid-2010s, reflecting demand from drug discovery programs [1] [3]. While not itself a natural product, its design was likely inspired by bioactive pyrrolidinone alkaloids and synthetic drugs (e.g., racetams, anticonvulsant succinimides) [5] [10].
This compound exemplifies a strategic integration of pharmacophoric elements critical to modern drug design:
Its primary application lies as a multipurpose building block in structure-activity relationship (SAR) studies. Suppliers explicitly market it for "medicinal purpose" research [1] [7], highlighting its role in generating analogs targeting:
Table 2: Therapeutic Areas Explored via Related Pyrrolidinone/Pyrrolopyridine Scaffolds
Therapeutic Area | Biological Activity Observed | Reference Compound Example |
---|---|---|
Diabetes & Complications | Aldose reductase inhibition; GPR119 agonism; Glucose uptake stimulation | 6-Methyl-pyrrolo[3,4-c]pyridine-1,3-dione alkanoic acids [5] |
Epilepsy/Seizure Disorders | Protection in 6Hz (32mA/44mA), MES, scPTZ tests; Low neurotoxicity | 3-((4-Chlorophenyl)amino)pyrrolidine-2,5-dione [10] |
Infectious Diseases | HIV-1 integrase inhibition; Activity vs. resistant bacteria | Pyrrolo[3,2-b]pyridines [5] |
The compound’s commercial availability from global suppliers (e.g., Lanzhou HuaHao Pharmaceutical, Shanghai Zhigan Biotechnology, Matrix Scientific) under varying purity grades (95%–99%) facilitates rapid analog synthesis [7]. Cold-chain storage recommendations (2–8°C) ensure stability for research use [3] [9]. Its chiral center enables exploration of stereoselective effects, as evidenced by research into enantiopure analogs like (3S)-1-(3-chloro-4-fluorobenzyl)pyrrolidin-3-amine .
While clinical data on this specific molecule remains undisclosed, its structural features and the established bioactivity of its pharmacophore class underscore its value as a versatile intermediate in developing novel therapeutics for conditions with unmet medical needs, including pharmacoresistant epilepsy and type 2 diabetes [5] [10].
CAS No.: 1156-92-9
CAS No.: 802590-64-3
CAS No.: 19201-53-7
CAS No.: 102-94-3
CAS No.: 28593-90-0
CAS No.: 207740-41-8